molecular formula C10H16N2O3 B13488364 Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13488364
M. Wt: 212.25 g/mol
InChI Key: FWLUDSAZSBJOPH-UHFFFAOYSA-N
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Description

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of acylhydrazines with carboxylic acid equivalents. One common method is the reaction of amidoxime with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce dihydro-oxadiazoles .

Scientific Research Applications

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-isopentyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-(3-methylbutyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-4-14-10(13)9-11-8(15-12-9)6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

FWLUDSAZSBJOPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCC(C)C

Origin of Product

United States

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